molecular formula C21H17ClN2 B5704176 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole

2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole

Cat. No. B5704176
M. Wt: 332.8 g/mol
InChI Key: YSFVFUTYTKWWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been studied extensively due to their potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes play a crucial role in the growth and proliferation of cancer cells and the development of Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory and anti-bacterial effects, which make it a potential candidate for the treatment of infectious diseases. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential side effects and toxicity in animal models. In addition, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes. There are several future directions for the study of this compound, including investigating its potential therapeutic applications and optimizing its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole involves the reaction between 2-chlorobenzylamine and benzyl isocyanide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained through a purification process. This synthesis method has been reported in several scientific articles, and it has been shown to yield high purity and yield of the compound.

Scientific Research Applications

2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its anti-inflammatory and anti-bacterial properties. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-benzyl-1-[(2-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-18-11-5-4-10-17(18)15-24-20-13-7-6-12-19(20)23-21(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFVFUTYTKWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(2-chlorobenzyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.